6-(Cyclopentylamino)pyridazin-3-ol

Lipophilicity Drug-likeness CNS penetration

6-(Cyclopentylamino)pyridazin-3-ol is a pyridazin-3-ol derivative substituted at the 6-position with a cyclopentylamino group. It exists in equilibrium with its tautomeric form, 3-(cyclopentylamino)-1H-pyridazin-6-one.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1211502-98-5
Cat. No. B1474170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopentylamino)pyridazin-3-ol
CAS1211502-98-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NNC(=O)C=C2
InChIInChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)
InChIKeyBEMZVNQDGNIORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclopentylamino)pyridazin-3-ol (CAS 1211502-98-5): Core Chemical Profile for Procurement and Research Selection


6-(Cyclopentylamino)pyridazin-3-ol is a pyridazin-3-ol derivative substituted at the 6-position with a cyclopentylamino group. It exists in equilibrium with its tautomeric form, 3-(cyclopentylamino)-1H-pyridazin-6-one [1]. The compound (MF: C9H13N3O, MW: 179.22 g/mol) is a small-molecule heterocycle with defined computed physicochemical properties including a logP of 0.4, topological polar surface area of 53.5 Ų, and two hydrogen bond donors [1]. These baseline characteristics position it within the general class of N-substituted pyridazinones explored for pharmacological modulation, yet its specific cyclopentyl substitution pattern carries distinct steric and lipophilic consequences not shared by simpler N-alkyl or N-aryl analogs.

Why 6-(Cyclopentylamino)pyridazin-3-ol Cannot Be Interchanged with Generic N-Substituted Pyridazinone Analogs


In-class pyridazinone analogs cannot be generically interchanged for 6-(cyclopentylamino)pyridazin-3-ol because the N-6 substituent directly programs molecular recognition features critical to target engagement [1]. The cyclopentyl group introduces a conformationally restrained, moderately lipophilic motif that alters hydrogen-bonding capacity, rotational degrees of freedom, and steric profile relative to open-chain alkyl, cyclohexyl, or aryl variants [1][2]. Even within a single target class such as monoamine oxidase B, pyridazinone core decoration has been shown to shift selectivity and potency by orders of magnitude [2]. Consequently, substituting a methylamino, cyclohexylamino, or phenylamino analog for the cyclopentylamino derivative risks a complete loss of the intended pharmacological or physicochemical phenotype, making compound-level verification essential for reproducible research or development-scale procurement.

6-(Cyclopentylamino)pyridazin-3-ol: Quantifiable Differentiation Against Closest Structural Analogs


Increased Lipophilicity (XLogP3) Relative to the Primary 6-Amino Analog

The cyclopentylamino substitution elevates the computed octanol-water partition coefficient (XLogP3) to 0.4, compared to the parent 6-aminopyridazin-3-ol (CAS 57041-95-9) which has a computed XLogP3 of -0.7 [1][2]. This positive shift of +1.1 log units moves the compound closer to the optimal CNS drug-like space (logP 1-4) and implies enhanced passive membrane permeability relative to the unsubstituted amino core.

Lipophilicity Drug-likeness CNS penetration

Reduced Topological Polar Surface Area (TPSA) Supporting BBB Penetration Prospects

The topological polar surface area of 6-(cyclopentylamino)pyridazin-3-ol is computed as 53.5 Ų, which is below the widely recognized threshold of 60-70 Ų considered favorable for blood-brain barrier penetration [1]. In contrast, 6-aminopyridazin-3-ol has a larger TPSA of 67.8 Ų due to the absence of the hydrophobic cyclopentyl mask [2]. The reduction of 14.3 Ų is consistent with improved CNS bioavailability potential.

CNS drug design Permeability ADME

Conformational Restriction Through Cyclopentyl Ring Reduces Rotatable Bond Count Relative to Cyclohexylamino Analog

6-(Cyclopentylamino)pyridazin-3-ol possesses only 2 rotatable bonds, compared to 3 rotatable bonds in the hypothetical 6-(cyclohexylamino)pyridazin-3-ol analog (due to the additional methylene unit in the cyclohexyl ring) [1]. The lower number of freely rotatable bonds reduces the conformational entropy penalty upon target binding, a principle that has been shown to improve binding affinity and ligand efficiency in fragment-based and lead-optimization campaigns [2].

Conformational entropy Binding affinity Ligand efficiency

Moderate Hydrogen Bond Donor Count Enables Balanced Solubility-Permeability Profile

The compound has exactly 2 hydrogen bond donors (HBD), which is within the optimal range for oral drug-like space according to Lipinski's Rule of Five (HBD ≤ 5) and Veber's rules (HBD ≤ 3 for optimal oral bioavailability) [1]. The primary amine analog 6-aminopyridazin-3-ol has 3 HBDs, which can negatively impact passive permeability and oral absorption [2]. The reduction by one HBD aligns this compound more closely with the physicochemical profile of marketed oral drugs.

Drug-likeness Oral bioavailability Solubility

Application Scenarios for 6-(Cyclopentylamino)pyridazin-3-ol Driven by Quantitative Physicochemical Differentiation


Central Nervous System (CNS) Probe and Lead Discovery

The combination of moderate lipophilicity (XLogP3 0.4) and low TPSA (53.5 Ų) positions this compound as a preferred starting scaffold for CNS drug discovery programs, particularly when target engagement requires passive blood-brain barrier penetration [1]. Its cyclopentyl group provides a balanced hydrophobic surface that can be further decorated to optimize for specific CNS targets such as monoamine oxidase enzymes, adenosine receptors, or phosphodiesterases expressed in the brain.

Fragment-Based and Ligand Efficiency-Driven Lead Optimization

With a low molecular weight of 179.22 Da and only 2 rotatable bonds, this compound exhibits high ligand efficiency potential [1]. The conformational restriction imposed by the cyclopentyl ring reduces the entropic penalty of binding, making it an attractive core fragment for structure-based optimization campaigns where every kcal/mol of binding energy is scrutinized.

Selective Monoamine Oxidase B (MAO-B) Inhibitor Development

Pyridazinone-based compounds, including N-substituted variants, have demonstrated sub-micromolar inhibition of MAO-B [2]. The cyclopentylamino substituent in this compound offers a distinct steric and electronic profile that could translate into improved subtype selectivity over MAO-A when compared to smaller N-alkyl or bulkier N-aryl analogs, although direct comparative enzymatic data are not yet publicly available and should be generated in head-to-head assays.

Synthetic Building Block for Parallel Library Synthesis

The compound's two hydrogen bond donors and two acceptors, combined with its moderate complexity (score: 264), make it a versatile intermediate for combinatorial chemistry [1]. The cyclopentylamino group can be further substituted or used as a directing element in regioselective reactions to access diverse pyridazinone libraries for high-throughput screening.

Quote Request

Request a Quote for 6-(Cyclopentylamino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.